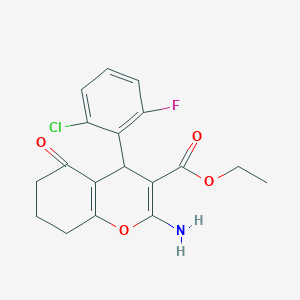

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

説明

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a bicyclic chromene derivative featuring a partially saturated pyran ring fused to a benzene moiety. Its structure includes a ketone group at position 5, an ethyl ester at position 3, and a 2-chloro-6-fluorophenyl substituent at position 4 (Figure 1). The amino group at position 2 and the ketone/ester functionalities enable hydrogen bonding, influencing its physicochemical properties and crystallinity . This compound belongs to the chromene class, which is studied for applications in medicinal chemistry and materials science due to its rigid scaffold and tunable electronic properties.

特性

IUPAC Name |

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO4/c1-2-24-18(23)16-15(13-9(19)5-3-6-10(13)20)14-11(22)7-4-8-12(14)25-17(16)21/h3,5-6,15H,2,4,7-8,21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNSMLMTNLXMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)C(=O)CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known by its CAS number 317842-19-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H15ClFNO5

- Molecular Weight : 415.8 g/mol

- CAS Number : 317842-19-6

The compound's structure includes a chromene moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exhibits promising anticancer activity. In vitro assays have demonstrated its efficacy against several cancer cell lines.

Case Studies

- Cytotoxicity Assays :

- A study evaluated the compound against five human cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG2 (liver cancer).

- The compound showed significant cytotoxic effects with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL for PC-3 and A549 cell lines, respectively, outperforming standard chemotherapeutics like Vinblastine and Colchicine .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | Not specified | Vinblastine: 2.3 |

| HCT-116 | Not specified | Colchicine: 9.6 |

| PC-3 | 2.4 ± 0.1 | Colchicine: 21.3 |

| A549 | 3.2 ± 0.1 | Vinblastine: 3.78 |

| HepG2 | Not specified | Not applicable |

- Kinase Inhibition :

The biological activity of ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is believed to involve multiple mechanisms:

- Inhibition of Kinases : By inhibiting key kinases such as EGFR and VEGFR-2, the compound may disrupt signaling pathways critical for tumor growth and angiogenesis.

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through various intracellular signaling cascades.

類似化合物との比較

Structural and Functional Comparison with Similar Chromene Derivatives

Chromene derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds.

Substituent Effects and Electronic Properties

- Target Compound : The 2-chloro-6-fluorophenyl group introduces electron-withdrawing effects via Cl and F atoms, enhancing the electrophilicity of the chromene core. This may increase reactivity in nucleophilic additions or cycloadditions .

- Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (): The 4-methoxy and trifluoroethoxymethyl groups create a mixed electronic profile—methoxy is electron-donating, while trifluoroethoxy is strongly electron-withdrawing. This combination may lead to unique charge distribution and solubility characteristics .

Hydrogen Bonding and Crystal Packing

- The target compound’s amino (-NH2) and ketone (-C=O) groups facilitate intermolecular hydrogen bonds, promoting dense crystal packing. Such interactions are critical for stability and melting point elevation .

Ring Conformation and Puckering

- The tetrahydrochromene ring in the target compound adopts a puckered conformation to relieve steric strain. Cremer-Pople parameters (e.g., puckering amplitude $ q $) can quantify this distortion, influencing solubility and bioavailability .

- Bulky substituents in the analog may exacerbate ring puckering, altering conformational flexibility and interaction with biological targets .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。